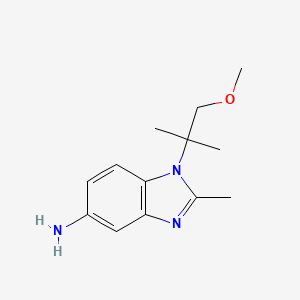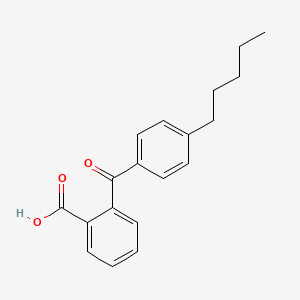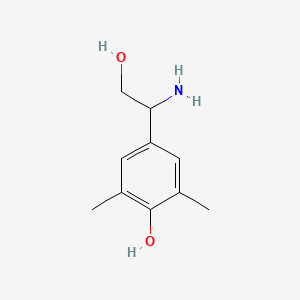
4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C10H15NO2 This compound is characterized by the presence of an amino group, a hydroxyl group, and two methyl groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol typically involves the reaction of 4-nitrile-2-fluorine-benzaldehyde with appropriate reagents. The preparation of the target compound can be achieved through steps such as imidization and chiral addition . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of cellular processes.
相似化合物的比较
Similar Compounds
- 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- 4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol
- ®-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol
Uniqueness
4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol is unique due to the presence of both amino and hydroxyl groups on a phenol ring, along with two methyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
4-(1-amino-2-hydroxyethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C10H15NO2/c1-6-3-8(9(11)5-12)4-7(2)10(6)13/h3-4,9,12-13H,5,11H2,1-2H3 |
InChI 键 |
KIHOSMCRXRMBSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



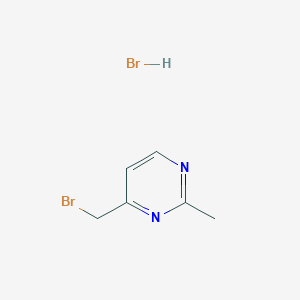
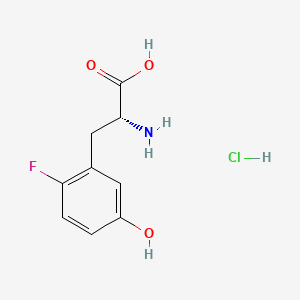
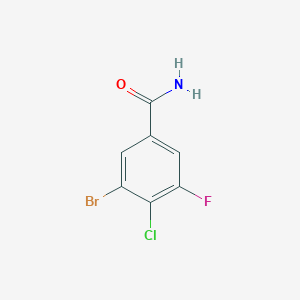
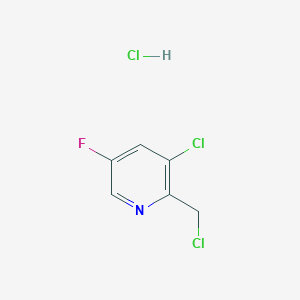
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)
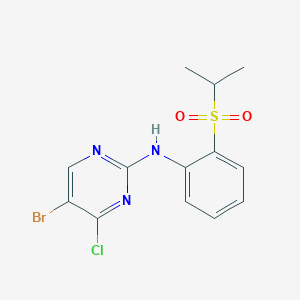

![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
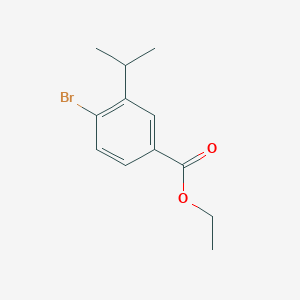
![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)
